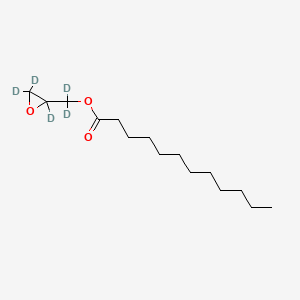
Glycidyl Laurate-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycidyl Laurate-d5: is a stable isotope-labeled compound, specifically a deuterated form of glycidyl laurateDodecanoic Acid 2-Oxiranylmethyl-d5 Ester or Lauric Acid 2,3-Epoxypropyl-d5 Ester . The molecular formula of this compound is C15H23D5O3 , and it has a molecular weight of 261.41 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions: Glycidyl Laurate-d5 can be synthesized through the reaction of lauric acid with epichlorohydrin in the presence of a base. The reaction typically involves the use of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) and a solvent like toluene. The reaction conditions include a temperature of around 100°C and a reaction time of approximately 3 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of high-yield and high-purity this compound .
化学反応の分析
Types of Reactions: Glycidyl Laurate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide ring in this compound can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed:
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Formed through reduction of the compound.
Various Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Glycidyl Laurate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in the study of lipid metabolism and the analysis of fatty acid esters.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker in metabolic studies.
Industry: Used in the production of high-purity chemicals and as a standard in quality control processes .
作用機序
The mechanism of action of Glycidyl Laurate-d5 involves its interaction with various molecular targets and pathways. The epoxide ring in this compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in studying enzyme mechanisms and protein interactions. The compound’s deuterated form allows for precise tracking and analysis in metabolic studies .
類似化合物との比較
Glycidyl Laurate: The non-deuterated form of Glycidyl Laurate-d5.
3-Monochloropropane Diol (3-MCPD) Esters: Structurally related compounds that are also used in scientific research.
Glycidyl Esters: A broader category of compounds that includes this compound.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for more accurate and detailed analysis in research applications. The deuterium atoms in this compound provide distinct advantages in NMR spectroscopy and mass spectrometry, making it a valuable tool in various scientific studies .
生物活性
Glycidyl Laurate-d5 (CAS No. 1329563-35-0) is a deuterated derivative of glycidyl laurate, a glycidyl ester formed from lauric acid. This compound has garnered attention due to its potential applications in food safety and analytical chemistry, particularly as an internal standard for quantifying glycidyl esters in various matrices. The biological activity of this compound is primarily evaluated through its metabolic behavior, genotoxicity, and potential health implications.
- Molecular Formula : C12H23D5O3
- Molecular Weight : 229.34 g/mol
- Structure : this compound features a three-membered epoxide ring, which is characteristic of glycidyl esters.
Metabolism and Biological Activity
Glycidyl esters, including this compound, can undergo hydrolysis in biological systems to release glycidol, a compound classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) due to its genotoxic properties. Studies indicate that glycidol can induce tumor formation in laboratory animals, raising concerns about dietary exposure to glycidyl esters .
Key Findings :
- This compound can be metabolized into glycidol upon exposure to digestive enzymes such as lipases.
- The conversion of glycidyl esters into free glycidol highlights the importance of understanding their behavior in biological systems and their potential health implications .
Toxicological Studies
Research on the toxicological effects of this compound is limited; however, insights can be drawn from studies on related compounds. For instance, chronic exposure to similar glycidyl esters has shown tumorigenic effects in animal models. The following table summarizes relevant toxicological data:
| Compound | Study Type | Dosage (mg/kg) | Effects Observed |
|---|---|---|---|
| Glycidol | Tumorigenicity | 2500 (rat) | Tumor formation observed |
| Glycidyl Stearate | Chronic Toxicity | 52 (mouse) | Tumorigenic potential noted |
| Glycidyl Laurate | Limited Data | N/A | Potential genotoxicity suggested |
Analytical Applications
This compound is primarily utilized in food safety laboratories as an internal standard for the quantification of glycidyl esters in edible oils and fats. Its role is crucial in ensuring accurate measurements during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. The following table outlines its analytical parameters:
| Parameter | Value |
|---|---|
| Retention Time (RT) | 12.9 minutes |
| Precursor Ion (Q1 m/z) | 279.2 |
| Product Ion (Q3 m/z) | 57.1 |
| Collision Energy (CE) | 29 |
Case Studies
- Food Safety Analysis : A study involving the quantification of glycidyl esters in various food products utilized this compound as an internal standard, demonstrating its effectiveness in providing accurate results for contamination levels .
- Metabolic Fate Studies : Research investigating the metabolism of glycidyl esters showed that this compound could be effectively used to trace the metabolic pathways leading to glycidol formation under simulated digestive conditions .
特性
分子式 |
C15H28O3 |
|---|---|
分子量 |
261.41 g/mol |
IUPAC名 |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] dodecanoate |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3/i12D2,13D2,14D |
InChIキー |
PTLZMJYQEBOHHM-AHXALPDUSA-N |
異性体SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCCCCCC)[2H] |
正規SMILES |
CCCCCCCCCCCC(=O)OCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















